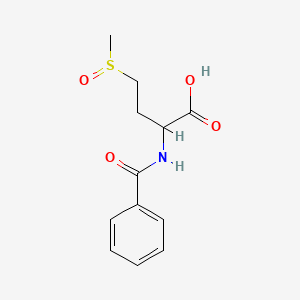
2-Benzamido-4-(methanesulfinyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzamido-4-(methanesulfinyl)butanoic acid is a derivative of methionine, an essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-4-(methanesulfinyl)butanoic acid typically involves the benzoylation of amino acids. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of recyclable catalysts and green chemistry principles is emphasized to ensure sustainability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzamido-4-(methanesulfinyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamido derivatives.
Aplicaciones Científicas De Investigación
2-Benzamido-4-(methanesulfinyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-Benzamido-4-(methanesulfinyl)butanoic acid involves its interaction with specific molecular targets and pathways. As a methionine derivative, it influences the secretion of anabolic hormones and provides fuel during exercise. It also plays a role in preventing exercise-induced muscle damage by influencing metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzamido-4-(methylthio)butanoic acid: Another methionine derivative with similar properties but different sulfur oxidation state.
2-Benzamido-4-(methylsulfonyl)butanoic acid: A sulfone derivative with distinct chemical reactivity and applications.
Uniqueness
2-Benzamido-4-(methanesulfinyl)butanoic acid is unique due to its methanesulfinyl group, which provides specific chemical reactivity and potential applications in various fields. Its ability to undergo oxidation and reduction reactions makes it versatile for synthetic and industrial applications.
Propiedades
Número CAS |
3054-52-2 |
|---|---|
Fórmula molecular |
C12H15NO4S |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
2-benzamido-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-18(17)8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
RGQMMJWJMMNPLS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


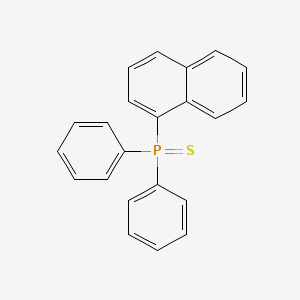
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)

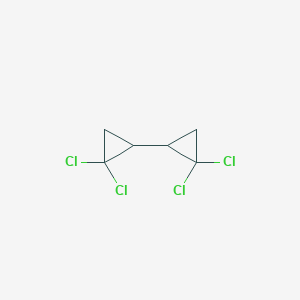
![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)
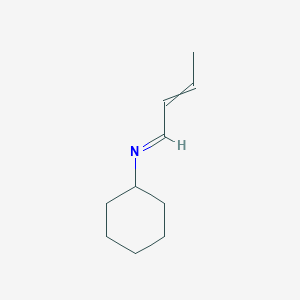
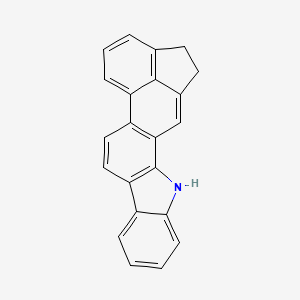
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)



![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
